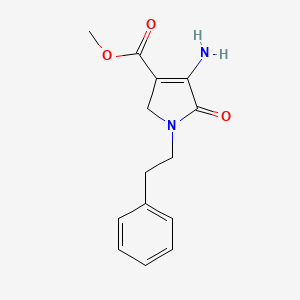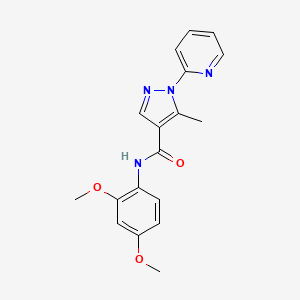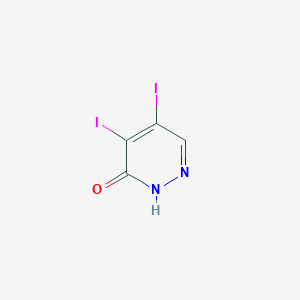![molecular formula C18H17NO6 B13360751 2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid](/img/structure/B13360751.png)
2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid is an organic compound that features a terephthalic acid core substituted with a 4-methoxyphenyl group
Méthodes De Préparation
The synthesis of 2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid typically involves multi-step organic reactions. One common method includes the reaction of terephthalic acid with 4-methoxyphenylamine under specific conditions to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The methoxy group can be substituted under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar compounds include other substituted terephthalic acids and methoxyphenyl derivatives. Compared to these compounds, 2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid may offer unique properties such as enhanced stability or specific biological activity. Some similar compounds include:
- 4-Methoxyterephthalic acid
- 2-Aminoterephthalic acid
- 4-Methoxyphenylacetic acid
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C18H17NO6 |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
2-[1-(4-methoxyphenyl)ethylcarbamoyl]terephthalic acid |
InChI |
InChI=1S/C18H17NO6/c1-10(11-3-6-13(25-2)7-4-11)19-16(20)15-9-12(17(21)22)5-8-14(15)18(23)24/h3-10H,1-2H3,(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
ODUKDMPHJYJYFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)


![4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)







